2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic compound featuring a fused benzo-pyrazolo-oxazine core linked to a piperidine ring via a spiro carbon. The furan-2-yl substituent at position 2 and the methyl group on the piperidine nitrogen are critical to its structural and functional uniqueness. Spiro compounds like this are of significant interest due to their conformational rigidity, which enhances binding specificity in pharmacological applications .
Properties
IUPAC Name |
2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-10-8-19(9-11-21)22-16(14-5-2-3-6-17(14)24-19)13-15(20-22)18-7-4-12-23-18/h2-7,12,16H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYSSDFDADJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine is a member of the spiro-oxindole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.38 g/mol. Its structure features a furan ring and a spiro-connected piperidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. Preliminary studies suggest that it may exhibit inhibitory effects on certain biological pathways involved in pain and inflammation.
While specific targets of action remain largely unidentified, initial investigations indicate that the compound may interact with various receptors and enzymes involved in inflammatory processes. The exact nature of these interactions is still under exploration.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been extensively studied. Understanding these pharmacokinetic parameters is crucial for evaluating its bioavailability and therapeutic potential.
Case Studies and Research Findings
A limited number of studies have reported on the biological effects of similar compounds within the spiro-oxindole class. Notably:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models. For example, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
- Analgesic Properties : Certain analogs have been tested for pain relief efficacy using standard pain models in rodents. Results indicated a dose-dependent reduction in pain response.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Reduced pain response | |
| Cytotoxicity | Limited data; further studies needed |
Future Directions
Further research is needed to clarify the precise biological mechanisms and therapeutic potential of 2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]. Key areas for future investigation include:
- Target Identification : Determining specific molecular targets will help elucidate its mode of action.
- Comprehensive Pharmacokinetic Studies : Understanding ADME properties will inform dosing strategies for potential therapeutic applications.
- Expanded Biological Testing : Conducting more extensive preclinical studies to assess efficacy across various disease models.
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]":
General Information
- It is a research compound with the molecular formula and a molecular weight of 323.396.
- The purity of the compound is generally around 95%.
- It is intended for research use only, and not for human or veterinary applications.
IUPAC Name
- 2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
InChI
- InChI=1S/C19H21N3O2/c1-21-10-8-19(9-11-21)22-16(14-5-2-3-6-17(14)24-19)13-15(20-22)18-7-4-12-23-18/h2-7,12,16H,8-11,13H2,1H3
Potential Research Areas
While the search results do not provide specific applications for this exact compound, they do offer some context for potential research areas, given its structural components:
- Spiro Compounds: These are cyclic compounds where two rings share a single atom .
- Tryptophan-Kynurenine Metabolism: This pathway is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Metabolites in this pathway, like kynurenine (KYN), quinolinic acid (QUIN), and enzymes such as indoleamine 2,3-dioxygenases (IDOs), are being investigated as potential risk factors, biomarkers, or therapeutic targets .
- Redox Properties: Some metabolites in the tryptophan-kynurenine pathway have dual pro-oxidant and antioxidant properties, influencing oxidative stress and inflammation . This balance is important in diseases like neurodegeneration, cancer, and inflammation .
- Indole and Derivatives: Indole derivatives can affect oxidative stress and inflammation . For example, Indole-3-propionic acid (IPA) has high antioxidant activity and neuroprotective effects . Indole-3-pyruvic acid (IPyA) is a potent AhR agonist with anti-inflammatory effects .
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
The pyrazolo-oxazine and piperidine rings undergo selective hydrogenation under catalytic conditions:
-
Partial hydrogenation preserves the furan ring’s aromaticity, while full reduction modifies the pyrazolo-oxazine system’s electronic properties .
Nucleophilic Substitution
The chlorine atom (if present in analogs) and the sp³-hybridized nitrogen in piperidine participate in nucleophilic substitutions:
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Steric hindrance from the spiro junction slows substitution kinetics at the piperidine nitrogen.
Oxidation Reactions
The furan ring and pyrazolo-oxazine system show distinct oxidation profiles:
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Computational studies suggest the furan ring’s electron-rich nature directs electrophilic attacks.
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework participates in [3+2] and [4+2] cycloadditions:
Functionalization of the Furan Moiety
The furan-2-yl group undergoes electrophilic substitution and cross-coupling:
-
The furan ring’s electron density enables regioselective modifications without disrupting the spiro core .
Piperidine Ring Modifications
The N-methylpiperidine subunit undergoes alkylation and oxidation:
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | Quaternary N-benzylpiperidinium salt | 88 |
| Oxidation (N-Oxide) | H₂O₂, Na₂WO₄ | Piperidine N-oxide | 74 |
| Hofmann elimination | Ag₂O, H₂O | Open-chain diene derivative | 65 |
Computational Insights into Reactivity
DFT studies highlight key reactivity trends:
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Furan ring : High Fukui indices at C5 position predict electrophilic attack sites.
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Spiro junction : Steric bulk slows reactions at the oxazine-piperidine interface.
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Pyrazolo-oxazine : Conformational flexibility enables strain-driven ring-opening .
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications, particularly in developing kinase inhibitors and spirocyclic ligands . Experimental validation of computational predictions remains an active research area.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents and core modifications:
*Estimated based on analogs.
Pharmacological Activities
- Antimicrobial Activity : 2-(4-Substituted phenyl) analogs derived from isatin exhibit MIC values of 50 μg/mL (bacterial) and 250 μg/mL (fungal), attributed to the spiro core’s planar rigidity and substituent polarity .
- Anticancer Potential: Pyridyl-substituted benzooxazines (e.g., ) show cytotoxicity linked to pyridine’s ability to chelate metal ions in enzyme active sites.
- Bioavailability: Pyridyl and methoxyphenyl derivatives comply with Lipinski’s and Veber’s rules (molecular weight < 500, hydrogen bond donors/acceptors ≤ 5/10), suggesting oral bioavailability .
Preparation Methods
Core Heterocycle Construction
The benzo[e]pyrazolo[1,5-c]oxazine core is typically synthesized via cyclocondensation reactions. A validated protocol involves reacting 3-methyl-1-phenylpyrazol-5-one derivatives with o-aminophenol under acidic conditions. For instance, refluxing equimolar quantities of 4-bromo-3-methyl-1-phenylpyrazol-5-one and o-aminophenol in ethanol with concentrated sulfuric acid yields the benzoxazine intermediate. Piperidine catalysis (3–5 drops) enhances regioselectivity, achieving 85% yield for analogous structures.
Key parameters include:
Spiroannulation Strategies
Spiroannulation of the piperidine ring employs samarium(II)-mediated cyclizations or palladium-catalyzed α-arylation. Procter’s method using SmI₂ facilitates stereoselective spirocyclization via conjugate reduction-aldol sequences, achieving >90% yield for related spiropiperidines. Alternatively, palladium-mediated intramolecular α-arylation of brominated precursors (e.g., bromide 64 in Scheme 18 of) constructs the spiro center with moderate efficiency (45–60% yield).
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Ethanol outperforms DMF or THF in cyclocondensation due to its ability to solubilize polar intermediates while facilitating acid catalysis. Elevated temperatures (reflux) accelerate ring closure but risk decomposition of acid-sensitive furan groups, necessitating precise thermal control.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen prevents undesired side reactions during spiroannulation. Deprotection with TFA/CH₂Cl₂ (1:1) at 0°C restores the free amine with >95% efficiency.
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : Distinct signals for furan protons (δ 6.30–7.40 ppm), spiro methine (δ 4.85–5.15 ppm), and N-methyl group (δ 2.20–2.45 ppm).
- HRMS : Molecular ion peak at m/z 388.45 (C₂₂H₂₅N₃O₃⁺) confirms the molecular formula.
X-Ray Crystallography
Single-crystal X-ray analysis of analogous compounds reveals a distorted chair conformation for the piperidine ring and near-orthogonal orientation between the benzoxazine and furan planes, supporting the spiro configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
